molecular formula C6H12O6 B1160675 Curdlan CAS No. 54724-00-4

Curdlan

Cat. No.: B1160675
CAS No.: 54724-00-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UHFFFAOYSA-N
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Description

Hexopyranose is a hexose.
Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

Mechanism of Action

Target of Action

Beta-D-Glucose, also known as Beta-D-Glucopyranose or Curdlan, interacts with a variety of targets in the human body. These targets include DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These targets play crucial roles in various biological processes, including energy metabolism, carbohydrate metabolism, and cellular signaling.

Mode of Action

Beta-D-Glucose primarily acts as an energy source for living organisms . It interacts with its targets, such as Glucokinase and Hexokinase-1, to initiate the process of glucose metabolism . This interaction results in the conversion of glucose into energy, which is then used by cells for various functions.

Biochemical Pathways

Beta-D-Glucose is involved in several biochemical pathways. It is the primary nutrient that controls insulin exocytosis . It is also involved in the glycolysis pathway, where it is converted into pyruvate, which may undergo further oxidation in the citric acid cycle . Additionally, it contributes to the polyol and hexosamine pathways .

Pharmacokinetics

It is known that beta-d-glucose is naturally occurring and is found in fruits and other parts of plants in its free state . It is used therapeutically in fluid and nutrient replacement .

Result of Action

The action of Beta-D-Glucose results in several molecular and cellular effects. It serves as a primary source of energy for living organisms, contributing to various metabolic processes . It also plays a role in insulin secretion, influencing the regulation of blood glucose levels . Furthermore, it is involved in the production of D-gluconic acid, which results in a decrease in pH, a decrease in oxygen availability, or the production of hydrogen peroxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Beta-D-Glucose. For instance, environmental pollutants can disrupt beta cell function, potentially affecting the metabolism of Beta-D-Glucose . Lifestyle factors such as diet and physical activity can also impact the effectiveness of Beta-D-Glucose in managing blood glucose levels .

Biochemical Analysis

Biochemical Properties

Curdlan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can be carboxymethylated to create a soluble polymer that serves as an excellent substrate for the assay of endo-1,3-β-D-glucanase . This interaction highlights this compound’s role in enzymatic reactions, where it can be used to study the activity of specific enzymes. Additionally, this compound’s interaction with proteins and other biomolecules can influence its gel strength and other physicochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s role in biofilm formation and pathogen persistence is well-documented . It can also impact the immune response by evading the human immune system, thus playing a role in microbial survival and pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The stringent response signal, pppGpp, is indispensable for the transcriptional activation of this compound biosynthesis . This highlights the complex regulatory mechanisms that control this compound production and its subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound’s production is regulated by environmental cues, such as nitrogen starvation, which triggers the upregulation of the this compound synthesis operon . This temporal regulation ensures that this compound production is tightly controlled in response to changing environmental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing immune responses or promoting wound healing. At high doses, this compound can exhibit toxic or adverse effects, including inflammation or immune suppression . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its synthesis is regulated by transcriptional mechanisms that respond to environmental signals . Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect this compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound is directed to specific compartments or organelles, where it can exert its effects . The precise localization of this compound within cells is critical for its function and effectiveness in biochemical and therapeutic applications.

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858960
Record name Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0
Record name Hexopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42752-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allopyranose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC287045
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC274237
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Record name D-galactose
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Record name Hexopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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